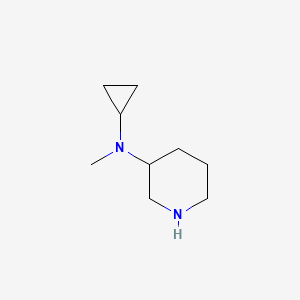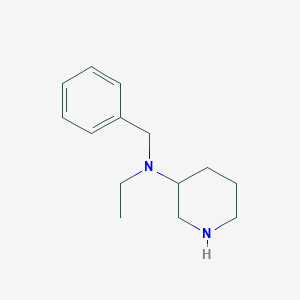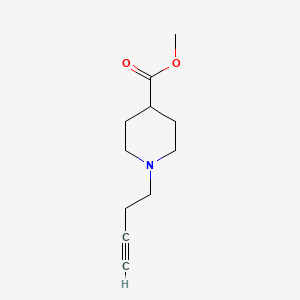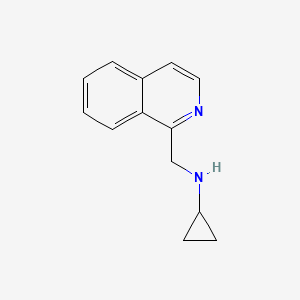![molecular formula C14H12BF3O3 B7872952 Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-” is a type of organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign reagent . It is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The synthesis also involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of this compound is C14H12BF3O3 . It has a molecular weight of 296.05 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . It is also involved in aerobic oxidative cross-coupling and microwave-assisted Petasis reactions .Wirkmechanismus
The mechanism of action of this compound is related to its use in Suzuki–Miyaura coupling. In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-4-10(5-7-11)9-21-13-3-1-2-12(8-13)15(19)20/h1-8,19-20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHNWRXALBFJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(Trifluoromethyl)phenoxy]methyl]pyrrolidine](/img/structure/B7872875.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine](/img/structure/B7872879.png)
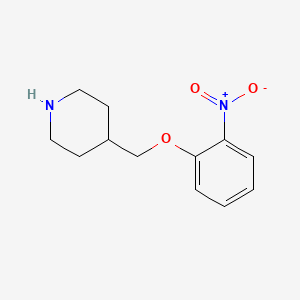
![4-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872892.png)
![{3-[(Piperidin-4-yl)methoxy]phenyl}methanol](/img/structure/B7872898.png)
![2-(Piperidin-4-ylthio)benzo[D]thiazole](/img/structure/B7872907.png)
![[1,3'-Bipiperidine]-4-carboxamide](/img/structure/B7872910.png)
